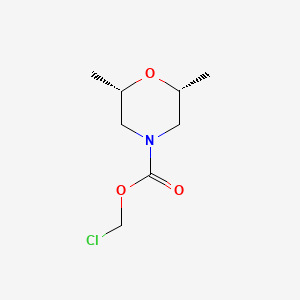

(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate

Description

(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is a morpholine derivative characterized by a chloromethyl ester group at the 4-position and methyl substituents at the 2- and 6-positions of the morpholine ring. The stereochemistry (2R,6S) confers specific spatial arrangements that may influence its reactivity, stability, and biological interactions. The chloromethyl group introduces electrophilic reactivity, which could facilitate further functionalization or covalent binding in biological systems .

Properties

Molecular Formula |

C8H14ClNO3 |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

chloromethyl (2S,6R)-2,6-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C8H14ClNO3/c1-6-3-10(4-7(2)13-6)8(11)12-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |

InChI Key |

OQIRSNSDSQVVFC-KNVOCYPGSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C(=O)OCCl |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)OCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted morpholine derivatives.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Hydrolysis: The major products are 2,6-dimethylmorpholine-4-carboxylic acid and chloromethyl alcohol.

Scientific Research Applications

Chemistry: In organic synthesis, (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is used as an intermediate for the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate depends on its specific application and the target molecule

Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Non-Covalent Interactions: The compound can also engage in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

a. 2-Pyridin-4-ylethyl Analog

- Structure : 2-Pyridin-4-ylethyl (2R,6S)-2,6-dimethylmorpholine-4-carboxylate () replaces the chloromethyl group with a pyridinylethyl moiety.

- Synthesis: Synthesized via nucleophilic substitution, yielding 22% after normal and reverse-phase chromatography. Purity exceeds 99.6% (HPLC) .

b. Prottremin Derivative

- Structure: (1R,2R,6S)-2-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol () features a piperazine-isopropylbenzyl group and a cyclohexenol backbone.

- Synthesis : Achieved via epoxide ring-opening (48% yield), confirmed by NMR/MS. Demonstrated anti-Parkinson’s activity in preclinical models .

- Implications : The piperazine ring and lipophilic isopropylbenzyl group may enhance CNS penetration, a critical factor for neurodegenerative disease therapeutics.

c. Dodecyl Analog

Stereochemical and Physicochemical Properties

*LogP values estimated via computational tools (e.g., ChemAxon).

- Stereochemistry : The (2R,6S) configuration in the target compound and pyridinylethyl analog may favor specific protein-binding conformations compared to the (2S,6S) dodecyl analog.

- Lipophilicity : The chloromethyl group (moderate LogP) balances polarity and lipophilicity, whereas the dodecyl chain’s high LogP limits aqueous solubility but enhances membrane permeability.

Biological Activity

(2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in various fields.

- IUPAC Name : (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate

- CAS Number : 104234-94-8

- Molecular Formula : C₉H₁₄ClN₁O₃

- Molecular Weight : 203.67 g/mol

Antimicrobial Properties

Several studies have indicated that (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

| A549 | 20 | Disruption of mitochondrial function |

The biological activity of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate is believed to involve interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors affecting signal transduction.

- Membrane Disruption : Potential effects on cellular membranes may lead to increased permeability and cell death.

Case Studies

-

Study on Antimicrobial Effects :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (2R,6S)-Chloromethyl 2,6-dimethylmorpholine-4-carboxylate against common pathogens. Results indicated significant zones of inhibition, particularly against Staphylococcus aureus. -

Anticancer Research :

In a collaborative study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The results showed promising IC50 values and highlighted its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.